![molecular formula C60H78F18O36 B13442054 [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple methoxy and methoxymethyl groups, as well as trifluoroacetyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core heptacyclic structure, followed by the sequential addition of methoxy, methoxymethyl, and trifluoroacetyl groups. Industrial production methods may involve the use of automated synthesizers to ensure the accuracy and reproducibility of the synthesis process.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The trifluoroacetyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful probe for studying biological systems.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The methoxy and trifluoroacetyl groups play a crucial role in these interactions, often involving hydrogen bonding and van der Waals forces. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule stands out due to its highly intricate structure and the presence of multiple functional groups. Similar compounds include:
- [(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracont-5-yl]methoxyacetic acid .
- [(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45] .
These comparisons highlight the uniqueness of the compound in terms of its functional groups and structural complexity.
Properties
Molecular Formula |
C60H78F18O36 |
|---|---|
Molecular Weight |
1717.2 g/mol |
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C60H78F18O36/c1-85-13-19-25-31(109-49(79)55(61,62)63)37(91-7)43(97-19)104-26-20(14-86-2)99-45(39(93-9)32(26)110-50(80)56(64,65)66)106-28-22(16-88-4)101-47(41(95-11)34(28)112-52(82)58(70,71)72)108-30-24(18-90-6)102-48(42(96-12)36(30)114-54(84)60(76,77)78)107-29-23(17-89-5)100-46(40(94-10)35(29)113-53(83)59(73,74)75)105-27-21(15-87-3)98-44(103-25)38(92-8)33(27)111-51(81)57(67,68)69/h19-48H,13-18H2,1-12H3/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
IFLBGGFZWPOQCS-LZJZZLLASA-N |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C(F)(F)F)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C(F)(F)F)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C(F)(F)F)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C(F)(F)F)OC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC(=O)C(F)(F)F)OC)COC)COC)COC)COC)COC)OC)OC(=O)C(F)(F)F |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C(F)(F)F)OC)OC4C(OC(C(C4OC(=O)C(F)(F)F)OC)OC5C(OC(C(C5OC(=O)C(F)(F)F)OC)OC6C(OC(C(C6OC(=O)C(F)(F)F)OC)OC7C(OC(O2)C(C7OC(=O)C(F)(F)F)OC)COC)COC)COC)COC)COC)OC)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
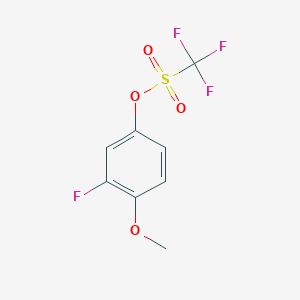

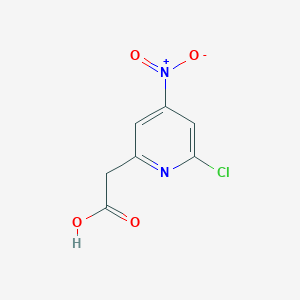

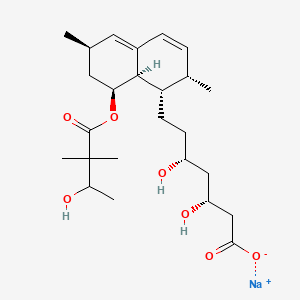
![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
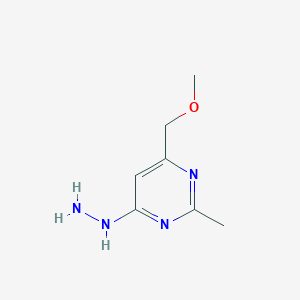

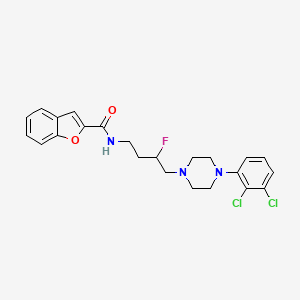
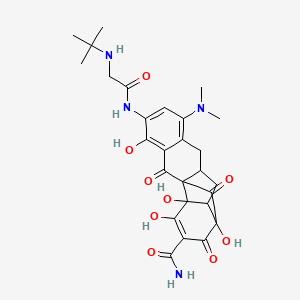
![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
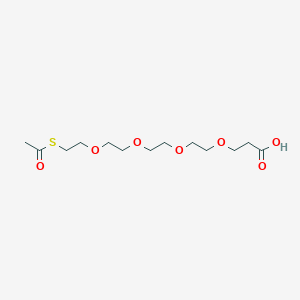
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
